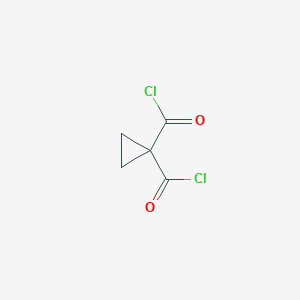

1,1-Cyclopropanedicarbonyl chloride

概要

説明

1,1-Cyclopropanedicarbonyl chloride: is an organic compound with the molecular formula C₅H₄Cl₂O₂ . It is a derivative of cyclopropane, featuring two carbonyl chloride groups attached to the cyclopropane ring. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses.

準備方法

Synthetic Routes and Reaction Conditions: 1,1-Cyclopropanedicarbonyl chloride can be synthesized from 1,1-Cyclopropanedicarboxylic acid . The process involves the reaction of the acid with thionyl chloride (SOCl₂) , which replaces the hydroxyl groups with chlorine atoms, forming the desired compound. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar route but on a larger scale. The reaction is conducted in a controlled environment to manage the exothermic nature of the process and to ensure the purity of the final product. The use of phosphorus trichloride (PCl₃) or oxalyl chloride (COCl)₂ can also be considered as alternative chlorinating agents.

化学反応の分析

Types of Reactions: 1,1-Cyclopropanedicarbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols, forming corresponding amides, esters, or thioesters.

Hydrolysis: In the presence of water, it hydrolyzes to form 1,1-Cyclopropanedicarboxylic acid.

Reduction: It can be reduced to 1,1-Cyclopropanedimethanol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols.

Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Hydrolysis Conditions: Aqueous acidic or basic conditions.

Major Products:

Amides, Esters, Thioesters: Formed from substitution reactions.

1,1-Cyclopropanedicarboxylic acid: Formed from hydrolysis.

1,1-Cyclopropanedimethanol: Formed from reduction.

科学的研究の応用

Synthetic Methodologies

One notable synthetic route involves the chlorination of cyclopropanecarboxylic acid derivatives. The process typically includes:

- Chlorination : Using reagents like thionyl chloride or phosphorus pentachloride to convert the carboxylic acid to the corresponding acyl chloride.

- Cyclization : Following chlorination, further reactions may involve cyclization steps to form more complex structures.

These methodologies are critical for producing derivatives that find applications in pharmaceuticals and agrochemicals.

Applications in Organic Synthesis

1,1-Cyclopropanedicarbonyl chloride is primarily utilized as an alkylating agent and acylating reagent in various synthetic pathways:

- Synthesis of Pharmaceuticals : It acts as an intermediate in the synthesis of biologically active compounds. For instance, it can be used to synthesize prothioconazole, a fungicide used in agriculture.

- Building Block for Complex Molecules : The compound is valuable for constructing complex organic molecules due to its reactive carbonyl groups.

Case Study 1: Synthesis of Prothioconazole

Prothioconazole is synthesized using this compound as an intermediate. The synthetic route involves multiple steps where the compound reacts with nucleophiles to introduce various functional groups essential for the activity of prothioconazole. This application highlights the compound's utility in agrochemical synthesis.

Case Study 2: Development of New Antimicrobial Agents

Research has shown that derivatives of this compound exhibit antimicrobial properties. By modifying the structure through substitution reactions, researchers have developed new compounds that demonstrate significant antibacterial activity against resistant strains.

Data Tables

The following table summarizes key data regarding the applications of this compound:

| Application Area | Compound Derived | Key Properties | Reference |

|---|---|---|---|

| Pharmaceutical Synthesis | Prothioconazole | Fungicide for crop protection | Patent CN104292089A |

| Antimicrobial Agents | Various derivatives | Antibacterial activity | Brazilian Journal of Pharmaceutical Sciences |

| Organic Synthesis | Complex organic molecules | Versatile building block | ACS Symposium Series |

作用機序

The mechanism of action of 1,1-Cyclopropanedicarbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride groups are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations where the compound acts as an acylating agent, transferring the carbonyl group to nucleophiles.

類似化合物との比較

- 1,1-Cyclopropanedicarboxylic acid

- 1,1-Cyclopropanedimethanol

- Cyclopropanecarbonyl chloride

- Cyclopropanecarboxylic acid chloride

Uniqueness: 1,1-Cyclopropanedicarbonyl chloride is unique due to the presence of two carbonyl chloride groups on the cyclopropane ring, which imparts distinct reactivity compared to its analogs. This dual functionality allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis.

生物活性

1,1-Cyclopropanedicarbonyl chloride, also known as cyclopropanecarbonyl chloride, is an organic compound characterized by a cyclopropane ring bonded to two carbonyl groups and a chlorine atom. This compound is notable for its unique structural features, which impart significant reactivity and potential biological activity. The biological properties of cyclopropanedicarbonyl chloride have garnered attention in medicinal chemistry, particularly for its applications as an acylating agent in the synthesis of biologically active compounds.

The chemical formula for this compound is . It appears as a colorless to red liquid with a boiling point of approximately 119 °C and a flash point of 23 °C. Its high reactivity is primarily due to the presence of the carbonyl chloride functional group, which allows it to interact readily with nucleophiles in various chemical reactions .

Synthesis Overview:

- The synthesis typically involves chlorination and cyclization processes using readily available industrial chemicals. For instance, α-acetyl-gamma-butyrolactone can be converted into cyclopropanecarbonyl chloride through a series of chlorination and reaction steps .

The biological activity of this compound is largely attributed to its role as an acylating agent. It can modify nucleophilic sites on biological molecules, potentially leading to altered biological functions. The compound's ability to form covalent bonds with amino acids in proteins can result in changes to enzymatic activity and protein interactions.

Pharmacological Profiles

Research has indicated that derivatives of cyclopropanedicarbonyl chloride exhibit various pharmacological activities:

- Antitumor Activity: Certain derivatives have shown effectiveness against cancer cell lines by inhibiting cell proliferation without significant cytotoxicity .

- Antimicrobial Properties: Compounds derived from cyclopropanedicarbonyl chloride have demonstrated antibacterial and antifungal activities, making them candidates for further development in treating infections .

- Anti-inflammatory Effects: Some derivatives exhibit anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis .

Case Studies and Research Findings

Several studies have explored the biological implications of cyclopropanedicarbonyl chloride:

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications to the cyclopropane ring or the carbonyl groups can significantly influence the biological activity of the resulting compounds. For example:

- Substituent Effects: The presence of electron-withdrawing or electron-donating groups on the aromatic rings attached to the cyclopropane can enhance or diminish biological activity.

- Conformational Rigidity: The rigid structure of the cyclopropane ring contributes to increased binding affinity with target biomolecules due to reduced conformational flexibility .

特性

IUPAC Name |

cyclopropane-1,1-dicarbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2O2/c6-3(8)5(1-2-5)4(7)9/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBJXTLGNVAYKDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10575810 | |

| Record name | Cyclopropane-1,1-dicarbonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10575810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34782-60-0 | |

| Record name | Cyclopropane-1,1-dicarbonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10575810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。